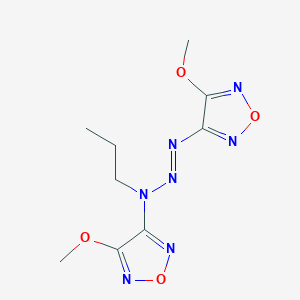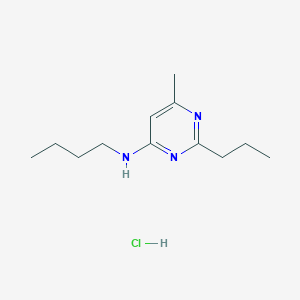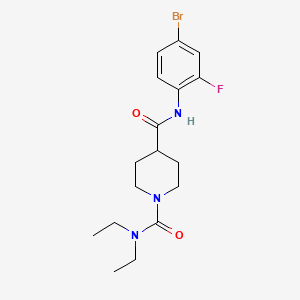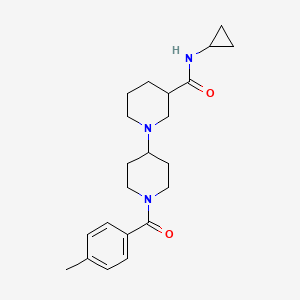
Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-propyl- is an organic compound belonging to the triazene class Triazenes are characterized by the presence of a -N(H)-N=N- functional group This particular compound features two 4-methoxyfurazan-3-yl groups and a propyl group attached to the triazene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-propyl- typically involves the reaction of appropriate furazan derivatives with a triazene precursor. One common method is the condensation of 4-methoxyfurazan-3-amine with a triazene compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the triazene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction control is essential to achieve the desired product quality.
化学反応の分析
Types of Reactions
Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group to amines or other reduced forms.
Substitution: The triazene group can participate in nucleophilic substitution reactions, where the -N=N- group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions, often in the presence of a catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted triazene derivatives.
科学的研究の応用
Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-propyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and targeted therapies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-propyl- involves its interaction with molecular targets through its triazene group. The -N(H)-N=N- functional group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The specific molecular targets and pathways involved depend on the context of its application, such as the type of cells or organisms being studied.
類似化合物との比較
Similar Compounds
Diazene: Contains a -N=N- functional group but lacks the additional nitrogen atom present in triazenes.
Tetrazene: Contains an additional nitrogen atom compared to triazenes, resulting in a -N=N-N=N- structure.
Azo Compounds: Feature a -N=N- linkage but differ in their overall structure and reactivity.
Uniqueness
Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-pro
特性
IUPAC Name |
4-methoxy-N-[(4-methoxy-1,2,5-oxadiazol-3-yl)diazenyl]-N-propyl-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N7O4/c1-4-5-16(7-9(18-3)14-20-12-7)15-10-6-8(17-2)13-19-11-6/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBCPZLRGOCPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=NON=C1OC)N=NC2=NON=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-hydroxy-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl benzoate](/img/structure/B5359408.png)

![1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5359425.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-methylpiperidine](/img/structure/B5359427.png)
![2-[4-(methylthio)benzylidene]quinuclidin-3-ol](/img/structure/B5359435.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5359470.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5359475.png)
![1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-azepanamine](/img/structure/B5359482.png)

![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-METHYLBENZENESULFONYL)ACETAMIDE](/img/structure/B5359499.png)
![N-benzyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5359509.png)
![N-(4-fluorophenyl)-1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-3-piperidinamine](/img/structure/B5359520.png)
